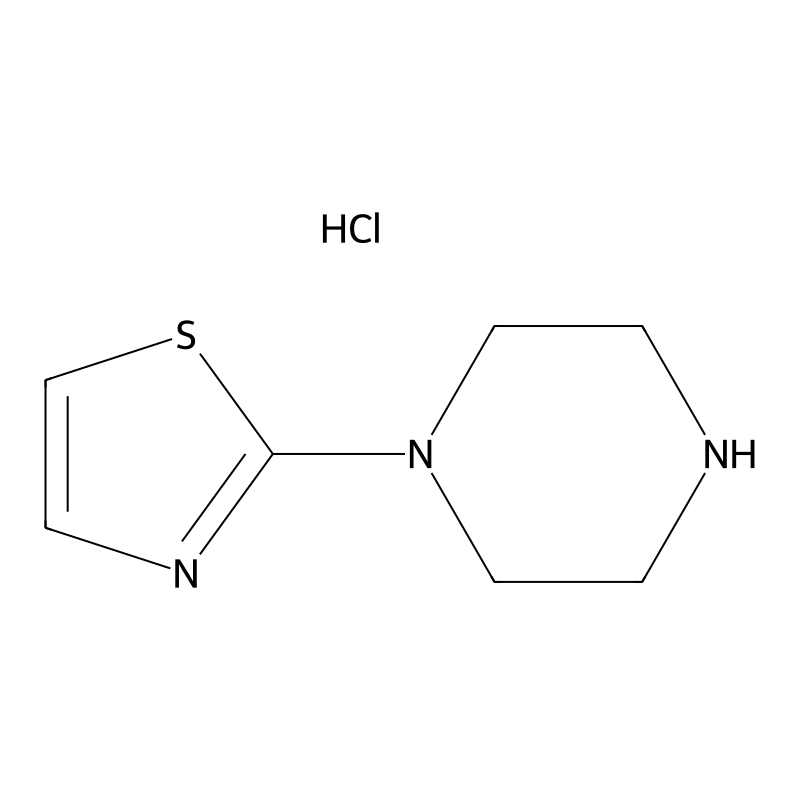

2-(Piperazin-1-yl)thiazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiazole Ring

The thiazole ring is a five-membered heterocycle found in various biologically active molecules. It's known to interact with enzymes and receptors in the body []. Research has explored thiazole derivatives for their potential as antimicrobials, antifungals, and anticonvulsants [, ].

Piperazine Moiety

The piperazine moiety is another common scaffold in medicinal chemistry. It's present in numerous drugs with diverse mechanisms of action, including antihistamines, antidepressants, and antiparasitics [].

Based on this information, researchers might explore 2-(PT) hydrochloride for its potential effects on:

Enzyme Inhibition

The combined presence of the thiazole ring and piperazine moiety could lead to interactions with specific enzymes.

Receptor Binding

-(PT) hydrochloride might bind to certain cell receptors, potentially impacting cellular processes.

2-(Piperazin-1-yl)thiazole hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClN₃S and a molecular weight of 205.71 g/mol. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, attached to a piperazine moiety. The compound's structure contributes to its unique chemical properties, making it of interest in various fields, especially medicinal chemistry .

The reactivity of 2-(Piperazin-1-yl)thiazole hydrochloride can be attributed to both the thiazole and piperazine components. Key reactions include:

- Nucleophilic Substitution: The nitrogen atoms in the piperazine can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.

- Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions, which can be utilized in synthesizing derivatives with varied pharmacological profiles .

2-(Piperazin-1-yl)thiazole hydrochloride has demonstrated notable biological activities:

- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity against various bacterial strains.

- Anticancer Potential: Preliminary studies suggest potential anticancer properties, although further research is necessary to elucidate its mechanisms of action.

- CNS Activity: Given the piperazine structure, it may interact with central nervous system targets, indicating potential use in neuropharmacology .

Several synthetic routes have been explored for producing 2-(Piperazin-1-yl)thiazole hydrochloride:

- Condensation Reactions: Thiazole derivatives can be synthesized through condensation reactions involving piperazine and thiazole precursors.

- Cyclization Techniques: Cyclization methods involving appropriate substrates can yield the desired thiazole-piperazine structure.

- Reflux Conditions: Many syntheses require refluxing in solvents like ethanol or methanol to facilitate reaction completion and improve yields .

The applications of 2-(Piperazin-1-yl)thiazole hydrochloride span various domains:

- Pharmaceutical Industry: It is investigated as a lead compound for developing new antibiotics and anticancer agents.

- Research Tool: Utilized in biological research to explore mechanisms of action related to its antimicrobial and anticancer properties.

- Chemical Intermediates: Acts as an intermediate in synthesizing more complex pharmaceutical compounds .

Interaction studies involving 2-(Piperazin-1-yl)thiazole hydrochloride focus on its binding affinities and biological interactions:

- Protein Binding Studies: Investigations into how effectively this compound binds to target proteins can help predict its pharmacokinetics.

- Receptor Interaction: Studies assessing its interaction with neurotransmitter receptors could elucidate its potential CNS effects.

- Synergistic Effects: Research is ongoing to determine if it exhibits synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 2-(Piperazin-1-yl)thiazole hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate | 104481-24-5 | 0.58 | Contains a carboxylate group enhancing solubility |

| N-Ethylthiazol-2-amine hydrochloride | 90586-84-8 | 0.90 | Lacks the piperazine moiety; simpler structure |

| 2-Morpholinothiazol-4-amine hydrochloride | 170492-30-5 | 0.69 | Morpholine instead of piperazine; different activity profile |

| 4-(4-Chlorothiazol-2-yl)morpholine | 848841-68-9 | 0.67 | Chlorine substitution alters reactivity |

These compounds illustrate variations in functional groups and structural frameworks that influence their biological activities and applications.

The Hantzsch thiazole synthesis represents one of the most fundamental and versatile approaches for constructing the thiazole core of 2-(Piperazin-1-yl)thiazole hydrochloride. This classical reaction involves the condensation of alpha-haloketones with thioamides or thioureas to form thiazole rings [1]. The mechanism proceeds through an initial nucleophilic substitution reaction where the sulfur atom of the thioamide attacks the alpha-halogenated carbon, followed by cyclization and subsequent dehydration to yield the desired thiazole product [2].

Temperature and Solvent Optimization

Recent studies have demonstrated that temperature optimization plays a crucial role in Hantzsch thiazole synthesis efficiency. Kinetic investigations reveal that thiazole formation follows second-order kinetics with respect to both reactants, with activation energies typically ranging from 33 to 49 kJ/mol [3]. Temperature effects show that elevated temperatures generally accelerate reaction rates, though optimal conditions vary depending on the specific substrates employed. For thiobenzamide reactions with alpha-haloketones, temperatures between 80-120°C in toluene solvent provide optimal yields of 85% within 40 minutes [4].

Solvent selection significantly influences reaction outcomes, with polar protic solvents generally outperforming aprotic systems. Water has emerged as an exceptionally effective medium, providing yields up to 97% under optimized conditions [5] [6]. The effectiveness of polar solvents stems from their ability to stabilize ionic intermediates formed during the cyclization process [7]. Remarkably, reactions in polar solvents with minimum threshold polarity indices of 4.8 can proceed to completion in just 30-40 seconds under ambient conditions without additional catalysis [7].

Microwave-Assisted Modifications

Microwave irradiation has revolutionized Hantzsch thiazole synthesis by dramatically reducing reaction times while maintaining or improving yields. Microwave-assisted reactions of alpha-haloketones with thioamides can achieve excellent yields within 5 minutes compared to hours required for conventional heating [8] [9]. The microwave methodology obviates the need for catalysts and provides clean reaction conditions with minimal side product formation.

Mechanistic Pathway Optimizations

The reaction mechanism involves several key intermediates that can be optimized for enhanced efficiency. The initial nucleophilic attack forms a sulfonium intermediate, which undergoes intramolecular cyclization through nitrogen attack on the carbonyl carbon. Subsequent elimination of hydrogen halide and water completes the thiazole formation [2] [10]. Understanding these mechanistic details has enabled development of modified protocols that exploit specific intermediate stabilities to improve overall yields and selectivities.

Piperazine Ring Functionalization Approaches

Piperazine ring functionalization represents a critical component in the synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride, as the structural diversity of piperazine-containing compounds is often limited to nitrogen substitutions in conventional approaches [11]. Recent advances in carbon-hydrogen functionalization have opened new avenues for accessing more structurally diverse piperazine derivatives.

Carbon-Hydrogen Functionalization Strategies

Photoredox carbon-hydrogen arylation has emerged as a powerful tool for piperazine modification. These reactions employ photocatalysts such as iridium complexes to generate amino radical cations through single-electron transfer processes [11]. The mechanism involves excitation of the photocatalyst by light, followed by electron donation to form arene radical anions and oxidation of the piperazine nitrogen to generate alpha-amino radicals. Subsequent coupling between radical species yields alpha-functionalized piperazine products with high selectivity.

Rhodium-catalyzed carbon-hydrogen insertion strategies provide site-selective functionalization through donor-acceptor carbene intermediates [12]. These reactions favor functionalization at activated primary carbon-hydrogen bonds when using bulky dirhodium catalysts such as rhodium-BPCP complexes. The predictable selectivity enables late-stage functionalization of complex molecules while maintaining high enantioselectivity.

Ring Construction Methodologies

An innovative approach for piperazine synthesis involves building the ring from primary amino groups through sequential double Michael addition of nitrosoalkenes followed by catalytic reductive cyclization [13] [14]. This methodology allows straightforward structural modification of bioactive molecules by converting primary amino groups into piperazine rings. The process proceeds through formation of bis(oximinoalkyl)amine intermediates, which undergo stereoselective reduction to yield substituted piperazines.

Light-powered piperazine synthesis using organic photoredox catalysis has recently been developed [15]. This method employs blue light-emitting diode irradiation and photocatalysts to construct piperazine rings from diamine precursors and aldehydes. The reaction proceeds through imine formation followed by light-induced radical cyclization to generate the desired heterocycle in a single step.

Substitution Pattern Control

Controlling substitution patterns on the piperazine ring requires careful selection of functionalization methods. Carbon-hydrogen functionalization approaches enable introduction of substituents at specific positions while preserving existing functionality. Two-step processes combining hydroamination for custom diamine synthesis with subsequent photoredox cyclization provide exceptional control over substitution patterns [15].

Parallel Synthesis Techniques for Library Development

Parallel synthesis methodologies have become indispensable for efficient generation of compound libraries containing the 2-(Piperazin-1-yl)thiazole pharmacophore. These approaches enable simultaneous preparation of multiple analogs while maintaining consistency in reaction conditions and product quality.

Solid-Phase Parallel Synthesis

Solid-phase synthesis offers significant advantages for thiazole library construction, including simplified purification protocols and amenability to automation [16] [17]. The synthesis typically begins with resin-bound intermediates that undergo sequential transformations to build the target heterocyclic framework. A traceless linker strategy has been developed where chloromethyl polystyrene resin is converted to sulfur-linked intermediates, enabling preparation of 4-amino-thiazole-5-carboxylic acid derivatives [17].

The key advantage of solid-phase approaches lies in their ability to incorporate multiple points of diversity into the thiazole framework. Libraries of 2,4,5-trisubstituted thiazole derivatives can be prepared using carbamimidothioate linkers, allowing substitution with diverse building blocks including amines, alkyl halides, and acid chlorides [16]. Final products are cleaved from solid support using trifluoroacetic acid-dichloromethane cocktails, yielding compounds with good overall yields and high purity.

Automated Parallel Synthesis Platforms

Automated synthesis platforms such as the Chemspeed Accelerator have been successfully employed for large-scale heterocyclic library production [18]. These systems enable construction of 96-member libraries with success rates exceeding 95%. The automated approach typically involves sequential elimination, double aza-Michael reactions, and cycloaddition pathways to generate complex heterocyclic products.

Solution-Phase Library Synthesis

Solution-phase parallel synthesis offers complementary advantages to solid-phase methods, particularly for reactions requiring specific solvent conditions or elevated temperatures [19]. The parallel synthesis of piperazine-tethered thiazole libraries has been accomplished through displacement reactions using 4-chloromethyl-2-amino thiazoles as electrophiles [19]. This strategy enables incorporation of diverse carboxylic acid building blocks to generate libraries with significant structural diversity.

The screening capabilities of parallel-synthesized libraries have demonstrated practical value in drug discovery. Libraries of piperazine-thiazole compounds have yielded hits with nanomolar activities against specific biological targets, including antimalarial compounds with EC50 values of 102 nanomolar against chloroquine-resistant strains [19].

Solvent Systems and Reaction Kinetic Studies

Understanding solvent effects and reaction kinetics is fundamental for optimizing synthetic protocols for 2-(Piperazin-1-yl)thiazole hydrochloride. Systematic kinetic studies have revealed critical insights into mechanism-dependent optimization strategies.

Solvent Selection Criteria

Polar protic solvents consistently outperform aprotic alternatives in thiazole synthesis reactions. Water has emerged as the optimal solvent for many transformations, providing superior yields while offering environmental advantages [5] [6] [20]. The effectiveness of polar solvents correlates with their ability to stabilize charged intermediates and facilitate hydrogen bonding interactions that promote cyclization processes.

Detailed solvent screening studies demonstrate that solvents with polarity indices above 4.8 enable remarkably rapid reactions, with some transformations completing in under one minute [7]. The solvent hierarchy typically follows water > ethanol > methanol > acetonitrile for thiazole synthesis reactions, with non-polar solvents providing significantly lower yields and longer reaction times.

Reaction Kinetics and Mechanistic Insights

Kinetic investigations of thiazole formation reveal second-order dependence on both alpha-haloketone and thioamide concentrations [3]. Temperature-dependent studies show Arrhenius behavior with activation energies ranging from 33-49 kJ/mol depending on substituent patterns. These parameters enable prediction of optimal reaction conditions and scale-up protocols.

Salt effects in kinetic studies indicate formation of ionic species during the reaction pathway, supporting the proposed mechanism involving charged intermediates [3]. Dielectric constant effects demonstrate that increasing solvent polarity accelerates reaction rates through stabilization of transition states and intermediates.

Temperature Optimization Studies

Temperature effects on reaction rates follow expected Arrhenius relationships, with rate constants increasing exponentially with temperature [21] [22]. However, optimal temperatures must balance reaction rate with side product formation and substrate stability. Studies show that temperatures between 35-80°C provide optimal yields for most thiazole synthesis reactions, with higher temperatures sometimes leading to decreased yields due to decomposition pathways [5] [6].

Temperature optimization studies reveal interesting substrate-dependent effects. Some reactions show optimal performance at moderate temperatures (35°C), while others require elevated temperatures (120°C) for efficient conversion [4]. These differences reflect varying activation barriers and competing reaction pathways for different substrate combinations.

Purification Protocols and Yield Optimization

Effective purification strategies and yield optimization techniques are essential for successful synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride at laboratory and potential manufacturing scales.

Chromatographic Purification Methods

Flash column chromatography represents the primary purification method for thiazole compounds, typically employing silica gel stationary phases with varied mesh sizes (200-400 mesh) [23] [24]. Solvent systems for thiazole purification commonly utilize gradient elution starting with hexanes and progressing to ethyl acetate mixtures. Typical protocols employ dichloromethane-methanol (8:2 volume/volume) as eluent systems [25].

The selection of chromatographic conditions depends on compound polarity and functional group compatibility. Compounds containing basic nitrogen centers often require addition of triethylamine to mobile phases to prevent peak tailing and improve resolution [26]. Reverse-phase chromatography using C18 columns provides alternative separation modes for highly polar thiazole derivatives.

Crystallization and Recrystallization Protocols

Crystallization represents a preferred purification method when applicable, offering advantages in terms of cost, scalability, and environmental impact [27] [28]. Recrystallization from ethanol is commonly employed for thiazole compounds, providing high-purity products with excellent recovery yields [29]. Alternative crystallization solvents include diethyl ether, ethyl acetate, and mixed solvent systems depending on compound solubility characteristics.

Anti-solvent crystallization techniques have been specifically developed for thiazole derivatives [30]. These methods involve rapid mixing of anti-solvents with saturated solutions to induce controlled precipitation. Water serves as an effective anti-solvent for methanol solutions of thiazole compounds, enabling control over crystal morphology and purity through manipulation of addition rates and initial concentrations.

Yield Optimization Strategies

Systematic optimization of reaction conditions has demonstrated significant improvements in product yields through careful parameter tuning [27] [28]. Key variables include stoichiometry optimization, catalyst loading, temperature profiles, and reaction time. Many thiazole synthesis reactions benefit from slight excess of one reagent (typically 1.2-1.5 equivalents) to drive conversion to completion.

Process optimization utilizing design of experiments approaches enables identification of critical parameters affecting yield and purity [27]. Statistical experimental designs facilitate efficient screening of multiple variables simultaneously, leading to identification of optimal reaction windows. Real-time monitoring and control systems allow adjustment of process conditions in response to changing reaction kinetics.

Central Nervous System Modulation

Opioid Receptor-Mediated Antinociceptive Mechanisms

Research has demonstrated that thiazole-piperazine derivatives, including 2-(Piperazin-1-yl)thiazole hydrochloride, exhibit significant antinociceptive activity through opioid receptor-mediated mechanisms. Studies conducted on thiazole-piperazine compounds have revealed their ability to activate both μ-opioid and δ-opioid receptors, resulting in centrally and peripherally mediated pain relief [1] [2].

In controlled experimental studies, compounds bearing both thiazole and piperazine moieties demonstrated significant prolongation of reaction times in tail-clip and hot-plate tests when administered at doses of 50 milligrams per kilogram. These compounds (designated as 3a, 3b, 3c, 3f, and 3g) exhibited maximum possible effect percentage values that were significantly higher than control groups, indicating robust antinociceptive properties [1]. The antinociceptive effects were completely abolished by naloxone pretreatment, confirming the involvement of opioidergic mechanisms in their activity [1] [2].

Molecular docking studies have provided insight into the binding interactions between thiazole-piperazine derivatives and opioid receptor proteins. These studies demonstrated significant interactions between the active compounds and both μ-opioid and δ-opioid receptor binding sites, supporting the pharmacological findings regarding their opioid-mediated antinociceptive effects [1]. The compounds also reduced the number of writhing behaviors in acetic acid-induced writhing tests, indicating peripheral antinociceptive activity in addition to their central nervous system effects [1].

The structure-activity relationship analysis reveals that the presence of both thiazole and piperazine moieties is essential for optimal opioid receptor binding and subsequent antinociceptive activity. The thiazole ring's electron-deficient nature facilitates hydrogen bonding with biological targets, while the piperazine moiety provides conformational flexibility that enhances receptor binding affinity [3].

Neuroprotective Effects in Neurodegenerative Models

Thiazole-piperazine derivatives have demonstrated significant neuroprotective effects in various neurodegenerative disease models, particularly against oxidative stress-induced neuronal damage. Research utilizing 6-hydroxydopamine (6-OHDA)-induced Parkinsonian models has shown that these compounds provide substantial protection against dopaminergic neuronal death [4] [5] [6].

In studies using dopaminergic MN9D cells, tetrahydrobenzo[d]thiazole derivatives containing piperazine moieties showed dose-dependent neuroprotection against MPP+-induced toxicity. Compound 21a, a notable example, demonstrated significant protection from MPP+ toxicity at concentrations of 1, 5, 10, and 20 micromolar, with the greatest protective effect observed at 20 micromolar concentration, resulting in a 30% increase in cell survival compared to MPP+ treatment alone [4] [5].

The neuroprotective mechanisms involve multiple pathways, including antioxidant activity and dopamine receptor modulation. These compounds exhibit appreciable radical scavenging activity, as demonstrated by their ability to inhibit 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical activity in a dose-dependent manner [4]. Compound 21a showed an EC50 value of 21.72 micromolar in DPPH inhibition assays, indicating significant antioxidant capacity [4].

Furthermore, these derivatives have shown efficacy in protecting neuronal PC12 cells from 6-OHDA-induced cytotoxicity. When cells were pretreated with compound 21a for 24 hours followed by 6-OHDA exposure, the compound dose-dependently protected the cells from neurotoxic insult, with the greatest protective effect observed at 20 micromolar concentration [4]. The neuroprotective effects appear to be mediated through both direct antioxidant activity and modulation of dopaminergic signaling pathways [4] [5].

Clinical studies and preclinical investigations have indicated positive outcomes in managing neurodegenerative conditions such as muscular dystrophy and atrophy, although specific mechanisms remain to be fully elucidated . The compounds have also demonstrated potential in treating neurodegenerative diseases through their ability to cross the blood-brain barrier effectively, with improved permeability observed for certain derivatives [3].

Antimicrobial Activity Spectrum

Antiplasmodial Activity Against Drug-Resistant Strains

Thiazole-piperazine derivatives have demonstrated remarkable antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains. The most notable compound in this class, designated as 2291-61, exhibited an antiplasmodial EC50 of 102 nanomolar against the chloroquine-resistant Dd2 strain with a selectivity index exceeding 140 [9] [10]. This represents significant potency comparable to established antimalarial agents.

In SYBR green I fluorescence assays conducted against chloroquine-resistant P. falciparum Dd2 strains, piperazine-thiazole derivatives demonstrated EC50 values ranging from 102 to 350 nanomolar [3]. The trihydrochloride salt form of these compounds showed enhanced solubility in culture media, with PBS solubility exceeding 50 milligrams per milliliter compared to less than 5 milligrams per milliliter for the free base form [3].

Mechanistic studies suggest that the antiplasmodial activity operates through inhibition of heme detoxification pathways via binding to hemozoin crystals, with a dissociation constant (Kd) of 2.3 ± 0.4 micromolar [3]. The methylene bridge between heterocycles appears critical for maintaining the planarity required for π-stacking interactions with the target [3]. These compounds also demonstrate activity against multiple stages of the parasite lifecycle, including asexual blood stages and gametocytogenesis [11].

The development of resistance to current antimalarial drugs has made these thiazole-piperazine derivatives particularly valuable. Their novel mechanism of action and potent activity against drug-resistant strains positions them as promising candidates for further antimalarial drug development [9] [10] [11].

Gram-Positive Bacterial Inhibition Mechanisms

Thiazole-piperazine derivatives exhibit significant antibacterial activity against gram-positive bacteria, particularly Staphylococcus species including methicillin-resistant Staphylococcus aureus (MRSA). The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated minimum inhibitory concentrations (MIC) of 2.5 ± 0.0 micrograms per milliliter against S. aureus, 2.5 ± 2.2 micrograms per milliliter against S. epidermidis, and 6.7 ± 2.9 micrograms per milliliter against MRSA [12] [13] [14].

The antibacterial mechanism involves multiple pathways, with DNA gyrase inhibition being a primary target. PNT showed dose-dependent inhibition of DNA gyrase activity with IC50 values of 111.3 micrograms per milliliter and 94.1 micrograms per milliliter against S. aureus-derived DNA gyrase [13]. The compound is actively taken up by microbial cells, with fluorescence microscopy studies showing uptake by more than 50% of microbial cells within 30 minutes [12] [13].

Transmission electron microscopy studies revealed that PNT treatment results in hollowed-out bacterial cytoplasms without complete disintegration of the bacterial membrane, indicating targeted intracellular disruption [13] [14]. The minimum bactericidal concentrations (MBC) were determined to be 1.25 micrograms per milliliter for S. epidermidis, 5.0 micrograms per milliliter for S. aureus, and 10 micrograms per milliliter for MRSA, demonstrating both bacteriostatic and bactericidal activity [13] [14].

Structure-activity relationship studies indicate that the positive ionic form of these compounds, which predominates at physiological pH, facilitates effective penetration into microbial cells due to the net negative charge of bacterial cell walls [13] [14]. This electrostatic interaction enhances the compounds' antimicrobial efficacy compared to neutral analogs.